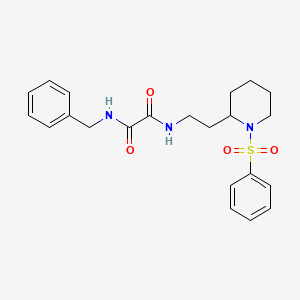

N1-benzyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-benzyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as BPEO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPEO is a small molecule that belongs to the class of oxalamide derivatives and has been found to possess unique biochemical and physiological properties that make it an attractive candidate for various research applications.

Scientific Research Applications

Aldo-Keto Reductase (AKR) 1C3 Inhibitors

Aldo-Keto Reductase (AKR) 1C3 Inhibitors

AKR1C3 is a target in various malignancies, acting as a major peripheral 17β-hydroxysteroid dehydrogenase to yield potent androgens and as a prostaglandin F synthase. Inhibitors in this category, including compounds with N-phenylsulfonyl and N-benzyl modifications, have shown potential in treating prostate cancer, breast cancer, and leukemia, suggesting a mechanism that could be related to the scientific research applications of the compound (Penning, 2017).

Bilastine Pharmacokinetics and Pharmacodynamics

Bilastine Characteristics

Bilastine, a second-generation antihistamine, shares structural similarities with the given compound through its complex aromatic and piperidine components. This review highlights its pharmacokinetics, pharmacodynamics, and analytical methods, underscoring the importance of structural functionality in drug efficacy and safety profiles (Sharma et al., 2021).

Antioxidant Capacity and Chemical Reactivity

ABTS/PP Decolorization Assay

The ABTS radical cation-based assays are prominent in evaluating antioxidant capacity, which may relate to studies on similar compounds' antioxidant properties. This review discusses reaction pathways and the specificity of reactions, contributing to understanding the antioxidative potential of various compounds (Ilyasov et al., 2020).

Cytochrome P450 Isoforms and Drug Metabolism

Cytochrome P450 Isoform Selectivity

Understanding the selectivity of chemical inhibitors for CYP isoforms is crucial in drug metabolism studies. This information aids in predicting drug-drug interactions, which may be pertinent for compounds with similar structures to the one mentioned (Khojasteh et al., 2011).

DNA Binding and Molecular Interaction

DNA Minor Groove Binder Hoechst 33258

Hoechst 33258 and its analogs, known for binding to the minor groove of DNA, illustrate the significance of aromatic and piperidine components in molecular interactions with nucleic acids. This review offers insights into the drug design implications of such compounds (Issar & Kakkar, 2013).

properties

IUPAC Name |

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-benzyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c26-21(22(27)24-17-18-9-3-1-4-10-18)23-15-14-19-11-7-8-16-25(19)30(28,29)20-12-5-2-6-13-20/h1-6,9-10,12-13,19H,7-8,11,14-17H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGRYBFPQCKKRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2627203.png)

![5-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2627208.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2627222.png)